molecular formula C17H11N5S B245856 (6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

(6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B245856
M. Wt: 317.4 g/mol
InChI Key: GDAYWBLMPRXYGF-JQIJEIRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as ITT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science.

Mechanism of Action

The mechanism of action of (6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that the compound may exert its biological effects by inhibiting the activity of certain enzymes, such as protein tyrosine phosphatases. (6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been reported to induce apoptosis in cancer cells by regulating the expression of certain genes involved in cell death.
Biochemical and Physiological Effects:
(6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that (6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. (6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been reported to exhibit antibacterial and antifungal activities. In addition, (6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential use as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of (6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its broad spectrum of biological activities, which make it a promising candidate for the development of new drugs. (6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is also relatively easy to synthesize, making it accessible for further research. However, one of the limitations of (6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its low solubility in water, which may affect its bioavailability in vivo.

Future Directions

There are several future directions for the research on (6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential application of (6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is in the development of new anticancer drugs. Further studies are needed to elucidate the mechanism of action of (6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and to identify its molecular targets. Additionally, the potential use of (6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in the development of OLEDs and other electronic devices should be further explored. Finally, the development of new methods for improving the solubility and bioavailability of (6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may increase its potential for clinical use.
Conclusion:
In conclusion, (6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis of (6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-(1H-indol-3-yl)-1,3-thiazole-4-carboxylic acid hydrazide with phenyl isothiocyanate in the presence of triethylamine. (6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in medicinal chemistry, material science, and other fields. Although the mechanism of action of (6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, it has been shown to exhibit various biochemical and physiological effects. Further research on (6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may lead to the development of new drugs and electronic devices.

Synthesis Methods

The synthesis of (6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-(1H-indol-3-yl)-1,3-thiazole-4-carboxylic acid hydrazide with phenyl isothiocyanate in the presence of triethylamine. The reaction produces (6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a yellow powder with a melting point of 298-300°C.

Scientific Research Applications

(6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antibacterial, and antifungal activities. (6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been investigated as a potential inhibitor of protein tyrosine phosphatases, which are involved in various signaling pathways in the human body. Furthermore, (6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential use in the development of organic light-emitting diodes (OLEDs) due to its high thermal stability and fluorescence properties.

properties

Molecular Formula

C17H11N5S

Molecular Weight

317.4 g/mol

IUPAC Name

(6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H11N5S/c1-2-6-11(7-3-1)15-19-20-17-22(15)21-16(23-17)14-10-12-8-4-5-9-13(12)18-14/h1-10,21H/b16-14+

InChI Key

GDAYWBLMPRXYGF-JQIJEIRASA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C3N2N/C(=C\4/C=C5C=CC=CC5=N4)/S3

SMILES

C1=CC=C(C=C1)C2=NN=C3N2NC(=C4C=C5C=CC=CC5=N4)S3

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2NC(=C4C=C5C=CC=CC5=N4)S3

Origin of Product

United States

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